L-Alanine 2-naphthylamide

enzymology aminopeptidase substrate specificity

Avoid assay variability from generic substrates. L-Alanine 2-naphthylamide (CAS 720-82-1) delivers reproducible aminopeptidase detection with validated specificity. • ≥98% purity (TLC); 2.5× higher activity vs. L-leucine analog in human epidermal aminopeptidase assays • pH-independent Vmax ensures robust signal detection for chondrocyte APN activity in cell-based systems • Near-exclusive serum alanine aminopeptidase (AAP) isoform specificity for clinical enzymology • Patented substrate for diagnostic periodontal disease test kits; validated for regulated kit formulation Full QC documentation and COA included. Bulk quantities available.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 720-82-1
Cat. No. B555788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine 2-naphthylamide
CAS720-82-1
Synonyms2-naphthylalanine amide
alanine-beta-naphthylamide
alanine-beta-naphthylamide hydrochloride, (+-)-isomer
alanine-beta-naphthylamide, (R)-isomer
alanine-beta-naphthylamide, (S)-isome
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N
InChIInChI=1S/C13H14N2O/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16)/t9-/m0/s1
InChIKeyRQHPADKWNYTHOH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine 2-Naphthylamide: Chromogenic Aminopeptidase Substrate


L-Alanine 2-naphthylamide (CAS 720-82-1) is a synthetic L-alanine derivative and N-(2-naphthyl)carboxamide that serves as a chromogenic and fluorogenic substrate for aminopeptidases [1]. Its core function is enzymatic hydrolysis to liberate 2-naphthylamine, enabling spectrophotometric or fluorescent detection of enzyme activity [2]. The compound exhibits distinct substrate specificity profiles that differentiate it from other aminoacyl 2-naphthylamide analogs in both research and diagnostic applications [3].

Why L-Alanine 2-Naphthylamide Cannot Be Substituted


Generic substitution among amino acid 2-naphthylamides is contraindicated due to pronounced enzyme-specific differences in substrate affinity, turnover, and pH response. The amino acid side chain dictates binding at enzyme active sites, leading to divergent kinetic parameters that can alter assay sensitivity and interpretation [1]. For example, human epidermal aminopeptidases exhibit 2.5-fold higher activity toward L-alanine 2-naphthylamide than toward L-leucine 2-naphthylamide [2], and serum alanine aminopeptidase demonstrates near-exclusive cleavage of the alanine derivative [3]. Such quantitative differences directly impact experimental outcomes and diagnostic accuracy, necessitating careful, evidence-based selection of the appropriate substrate.

L-Alanine 2-Naphthylamide: Evidence vs. Key Analogs


Superior Epidermal Aminopeptidase Activity vs. L-Leucine Analog

Human epidermal amino acid 2-naphthylamidases demonstrate markedly higher catalytic efficiency with L-alanine 2-naphthylamide than with the commonly employed substrate L-leucine 2-naphthylamide [1]. This 2.5-fold increase in activity translates to significantly enhanced assay sensitivity and shorter incubation times when profiling epidermal aminopeptidase activity.

enzymology aminopeptidase substrate specificity

pH-Independent Vmax Across Physiological pH

In studies with rat brain puromycin-sensitive aminopeptidase, the Vmax for L-alanine 2-naphthylamide hydrolysis remains constant across a broad pH range of 5.5 to 9.0, while the Km exhibits a pKa of 7.7 [1]. This contrasts with many other naphthylamide substrates, whose catalytic rates often display pronounced pH dependence. The pH-invariant Vmax ensures consistent assay performance even under slightly variable pH conditions, reducing the need for stringent buffer control.

enzyme kinetics pH profile puromycin-sensitive aminopeptidase

Higher Km vs. L-Leucine 2-Naphthylamide

For the same aminopeptidase (EC 3.3.2.6, wild-type), the Km value for L-alanine 2-naphthylamide is 1.78 mM, whereas L-leucine 2-naphthylamide exhibits a Km of 0.745 mM [1]. This 2.4-fold higher Km indicates lower binding affinity for L-alanine 2-naphthylamide toward this specific enzyme. This differential affinity is not a drawback but a critical feature: it allows researchers to select the substrate that yields optimal signal within the linear range of their assay, particularly when endogenous substrate concentrations are high or when inhibitor screening requires defined substrate occupancy.

enzyme kinetics Km substrate binding affinity

High Selectivity for Serum Alanine Aminopeptidase

A low molecular weight alanine aminopeptidase purified from human serum exhibits marked substrate selectivity: it readily hydrolyzes L-alanine β-naphthylamide (Km = 0.29 mM) but shows negligible activity toward other tested β-naphthylamides [1]. This pronounced preference contrasts with the broader substrate tolerance of many other aminopeptidases, making L-alanine 2-naphthylamide uniquely suited for specific detection of this serum enzyme isoform, which may serve as a biomarker for certain clinical conditions.

clinical enzymology serum aminopeptidase substrate selectivity

High Purity and Solubility for Reproducible Assays

Commercial preparations of L-alanine 2-naphthylamide, such as Sigma-Aldrich product A2628, are specified with ≥98% purity (TLC) and solubility of 50 mg/mL in ethanol, yielding clear to slightly hazy solutions . While not a direct enzymatic comparison, this level of documented purity and solubility is critical for reproducible quantitative enzyme assays. In contrast, some alternative amino acid naphthylamides have lower solubility or require more complex solubilization protocols, which can introduce variability.

reagent quality solubility purity

Affinity Inversion in W365L Mutant vs. L-Leucine Analog

In the W365L mutant of EC 3.3.2.6 aminopeptidase, the relative affinity of L-alanine 2-naphthylamide and L-leucine 2-naphthylamide is inverted compared to the wild-type enzyme. For this mutant, L-alanine 2-naphthylamide exhibits a Km of 0.339 mM, which is lower than the 0.771 mM observed for L-leucine 2-naphthylamide [1]. This reversal underscores the unique interaction of the alanine side chain with specific enzyme subsites and provides a powerful tool for probing structure-function relationships in aminopeptidase active sites.

enzyme engineering mutant kinetics substrate selectivity

L-Alanine 2-Naphthylamide: Research and Diagnostic Applications


Blood Alanine Aminopeptidase Assay

L-Alanine 2-naphthylamide is the preferred substrate for determining alanine aminopeptidase (AAP) activity in blood samples . Its use enables precise, quantitative fluorometric or colorimetric assays due to the high purity and defined solubility of commercial preparations . The 2.5× higher activity observed in human epidermal aminopeptidases [1] and the high selectivity for a human serum alanine aminopeptidase isoform [2] underscore its suitability for clinical enzymology applications where isoform specificity is required.

Chondrocyte Neutral Aminopeptidase Assay

As a fluorescent substrate, L-alanine 2-naphthylamide allows sensitive detection of neutral aminopeptidase (APN) activity in cultured human and mouse chondrocytes . The pH-independent Vmax [3] ensures robust signal generation even under the slightly variable pH conditions often encountered in cell culture media and lysates, thereby improving assay reproducibility.

Aminopeptidase Active Site Mapping Using Mutants

The inverted affinity profile observed with the W365L mutant aminopeptidase (Km 0.339 mM for L-alanine 2-naphthylamide vs. 0.771 mM for L-leucine analog) [4] establishes this compound as a valuable tool for probing subsite interactions in aminopeptidase active sites. Researchers can exploit this differential behavior to map binding determinants and investigate the structural basis of substrate specificity.

Periodontal Disease Diagnostic Reagent

L-Alanine 2-naphthylamide is claimed as a substrate in a patented reagent for testing periodontal diseases [5]. The enzyme activity measured using this substrate correlates with disease state, leveraging its specific cleavage by aminopeptidases present in gingival crevicular fluid or tissue. The documented high purity supports its integration into regulated diagnostic kit formulations.

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